molecular formula C16H15N3O5 B11065021 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11065021
M. Wt: 329.31 g/mol
InChI Key: ZZILIKSNXMTOSI-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl, furylmethyl, and oxadiazole groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-furylmethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • ETHYL 3-[(3,4-DIMETHOXYPHENYL)SULPHONYLAMINO]PROPANOATE
  • 5-(3,4-DIMETHOXYPHENYL)-4-(3-FLUORO-4-METHYLBENZOYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is particularly noteworthy, as it is a versatile scaffold in medicinal chemistry, often associated with enhanced stability and bioactivity.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O5/c1-21-12-6-5-10(8-13(12)22-2)14-18-16(24-19-14)15(20)17-9-11-4-3-7-23-11/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

ZZILIKSNXMTOSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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